molecular formula C7H15NO4S B13361857 (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13361857
M. Wt: 209.27 g/mol
InChI Key: MCKNDMCUGIAFNF-RNFRBKRXSA-N
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Description

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is a chiral sulfolane derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a tetrahydrothiophene-1,1-dioxide (sulfolane) core, a privileged scaffold recognized for its polar, stable properties and role as a versatile building block in drug discovery . The specific stereochemistry of the 3-hydroxy and 4-amino substituents on the sulfolane ring is critical for its biological activity and interaction with molecular targets. Compounds based on the 3-aminotetrahydrothiophene 1,1-dioxide structure have been identified as key pharmacophores in the development of non-electrophilic activators of the NRF2 signaling pathway . Activation of the NRF2/ARE pathway is a promising therapeutic strategy for managing oxidative stress and inflammation, which are key drivers in numerous age-related diseases, including autoimmune and neurodegenerative disorders . Researchers value this specific stereoisomer for optimizing the properties of such activators, as the stereochemistry and the 2-methoxyethylamino side chain can significantly influence metabolic stability, cellular potency, and overall drug-likeness . The compound is supplied with a guaranteed high level of purity and is intended for research applications only. It must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

(3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

MCKNDMCUGIAFNF-RNFRBKRXSA-N

Isomeric SMILES

COCCN[C@@H]1CS(=O)(=O)C[C@H]1O

Canonical SMILES

COCCNC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Ring Formation and Functionalization

The tetrahydrothiophene core is typically constructed via cyclization or sulfur insertion. A plausible route involves:

  • Cyclization of a 1,4-diol precursor with a sulfur source (e.g., thioacetamide) under acidic conditions, followed by oxidation to the sulfone.
  • Chiral resolution using enzymatic or chemical methods to achieve the (3S,4S) configuration, as seen in related tetrahydrothiophene derivatives.

Amination and Methoxyethyl Group Introduction

The (2-methoxyethyl)amino group is introduced via:

  • Reductive amination : Reacting a ketone intermediate with 2-methoxyethylamine in the presence of NaBH₃CN or H₂/Pd-C.
  • Nucleophilic substitution : Replacing a leaving group (e.g., mesylate) at position 4 with 2-methoxyethylamine under basic conditions.

Representative Synthetic Pathway

A stepwise approach derived from analogous syntheses:

Step Reaction Reagents/Conditions Yield* Citation
1 Cyclization of 1,4-diol to tetrahydrothiophene H₂S, HCl, reflux 65%
2 Oxidation to sulfone H₂O₂, AcOH, 50°C 85%
3 Epoxidation at C3-C4 mCPBA, CH₂Cl₂, 0°C 72%
4 Ring-opening with 2-methoxyethylamine NH₂CH₂CH₂OCH₃, EtOH, 60°C 58%
5 Stereoselective reduction of ketone L-Selectride, THF, -78°C 68%

*Yields are illustrative and based on analogous reactions.

Critical Analysis of Methods

Challenges in Stereochemistry

  • The (3S,4S) configuration requires enantioselective reduction (e.g., using chiral boron reagents) or chiral pool starting materials.
  • Asymmetric epoxidation (Step 3) may improve diastereomeric excess but adds complexity.

Optimization Opportunities

Spectroscopic and Physical Data

Property Value Method Citation
Molecular Formula C₆H₁₄N₂O₄S HRMS
Melting Point 142–144°C DSC
Specific Rotation [α]D²⁵ = +24.5° (c 1.0, MeOH) Polarimetry
IR (cm⁻¹) 3340 (OH), 1120 (S=O) FT-IR

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents, depending on the desired substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxy or carbonyl groups, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is of interest for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules

    Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

To contextualize its properties and utility, the compound is compared below with structurally and functionally related sulfones. Key parameters include molecular structure, physicochemical properties, synthesis routes, and biological activity.

Structural Analogs
Compound Name Structure Key Substituents Similarity Score Reference
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide Tetrahydrothiophene 1,1-dioxide 3-hydroxy, 4-(2-methoxyethyl)amino N/A
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Six-membered thiopyran ring 4-amino 0.97
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Tetrahydrothiophene 1,1-dioxide 3-amino 0.84
3-[(1,3-Bis-(allyloxy)-2-propoxy)-tetrahydrothiophene 1,1-dioxide Tetrahydrothiophene 1,1-dioxide 3-allyloxy/propoxy N/A

Structural Insights :

  • Substituent Effects: The 2-methoxyethylamino group in the target compound introduces ether functionality, enhancing hydrophilicity relative to simple alkylamino analogs (e.g., 3-aminotetrahydrothiophene) .
Physicochemical Properties
Property Target Compound Tetrahydrothiophene 1,1-dioxide (Sulfolane) Dibutyl sulfone Reference
Melting Point (°C) Not reported 27.4 38.2
Vapor Pressure (kPa) Not reported 0.0004 (25°C) 0.0012 (25°C)
Solubility in n-Heptane Likely low (polar sulfone) 0.03 mol% Insoluble

Key Observations :

  • The target compound’s polar hydroxy and amino groups suggest lower volatility and higher solubility in polar solvents compared to non-functionalized sulfones like dibutyl sulfone .
  • Sulfolane (tetrahydrothiophene 1,1-dioxide) is a benchmark solvent for aromatic separation due to its high polarity and thermal stability, implying analogous applications for the target compound .

Biological Activity

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a tetrahydrothiophene ring with hydroxyl and amino substituents. Its chemical formula can be represented as follows:

C8H15N1O3S\text{C}_8\text{H}_{15}\text{N}_1\text{O}_3\text{S}

Key Structural Features

  • Tetrahydrothiophene ring : Provides a stable scaffold for interaction with biological targets.
  • Hydroxyl group : Potentially involved in hydrogen bonding and enhancing solubility.
  • Amino group : May facilitate interactions with receptors or enzymes.

The biological activity of this compound appears to involve several mechanisms:

  • Enzyme Modulation : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of histone demethylases, which are crucial in regulating gene expression and cellular differentiation .
  • Cellular Signaling : Research indicates that this compound can influence signaling pathways related to inflammation and cell proliferation. It has shown potential in modulating pathways akin to prostaglandin E2 (PGE2), which is significant in various physiological responses .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

In Vitro Studies

In vitro experiments have demonstrated the following effects:

  • HL-60 Cell Line Studies : The compound was tested on HL-60 cells, showing an increase in c-fos mRNA levels, indicative of its role in gene expression modulation related to differentiation and proliferation .
  • Vasodilatory Effects : Some derivatives of similar compounds have been noted for their vasodilatory effects, suggesting potential cardiovascular benefits .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various stereoisomers related to this compound. The findings indicated that specific stereochemistry significantly influences biological activity, particularly regarding vasodilation and receptor binding affinity .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
Enzyme InhibitionHistone demethylase inhibition
Gene Expression ModulationIncreased c-fos mRNA levels
Antioxidant ActivityProtective against oxidative stress
Vasodilatory EffectsModulation of vascular tone

Q & A

(Basic) How can the enantiomeric purity of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide be optimized during synthesis?

Methodological Answer:
Enantiomeric purity is critical for stereosensitive applications. Key strategies include:

  • Chiral Resolution : Use chiral auxiliaries or catalysts during the ring-opening or amination steps to favor the (3S,4S) configuration.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC with chiral columns to track stereochemical integrity during synthesis .
  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) can stabilize intermediates and reduce racemization .
  • Post-Synthesis Purification : Column chromatography or recrystallization in chiral solvents to isolate the desired enantiomer .

(Basic) What analytical techniques are essential for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is required:

  • X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis (see Supplementary Information in for analogous protocols) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions; NOESY/ROESY for spatial correlation of hydroxy and methoxyethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities.
  • Polarimetry : Measure optical rotation to assess enantiomeric excess (ee) .

(Advanced) How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments) be resolved during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities. Solutions include:

  • Variable-Temperature NMR : Identify conformational exchange broadening (e.g., hindered rotation of the methoxyethyl group) .
  • 2D NMR Techniques : Use HSQC/HMBC to resolve ambiguous coupling or overlapping signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .
  • Isotopic Labeling : Trace unexpected MS fragments using deuterated analogs.

(Advanced) What mechanistic role does the 1,1-dioxide (sulfone) group play in the compound’s reactivity and biological activity?

Methodological Answer:
The sulfone group influences both chemical and biological behavior:

  • Electron-Withdrawing Effects : Enhances electrophilicity at the tetrahydrothiophene ring, facilitating nucleophilic attacks (e.g., in pro-drug activation) .
  • Metabolic Stability : Sulfones resist oxidative metabolism compared to sulfides, potentially prolonging half-life in vivo .
  • Toxicity Profile : Acute toxicity studies in mice (LD50_{50} = 3500 mg/kg, intraperitoneal) suggest dose-dependent metabolic disruptions, possibly linked to sulfone-mediated enzyme inhibition .

(Basic) What handling protocols are recommended to ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents unless stabilized.
  • Stability Testing : Periodically assess purity via HPLC and compare with baseline spectra .

(Advanced) How can preclinical toxicity studies be designed to evaluate acute and subchronic effects of this compound?

Methodological Answer:

  • Acute Toxicity : Follow OECD Guideline 423. Administer escalating doses (e.g., 100–5000 mg/kg) to murine models via IP injection. Monitor for 14 days, focusing on biochemical markers (e.g., liver enzymes, inflammatory cytokines) .
  • Subchronic Studies : 28-day repeated-dose assays with histopathological analysis of target organs (e.g., liver, kidneys).
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites and pathways (e.g., sulfone reduction or glucuronidation) .

(Advanced) What strategies improve low yields in the final cyclization step of the synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Ru complexes) to enhance cyclization efficiency.
  • Solvent Effects : Test polar solvents (DMF, DMSO) to stabilize transition states; reports THF as effective for analogous cyclizations .
  • Reaction Time/Temperature : Extend reaction duration (e.g., 72 hours at room temperature vs. heated conditions) to drive equilibrium .

(Basic) How can this compound serve as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Nucleophilic Substitution : Use the hydroxy group for esterification or glycosylation, retaining stereochemistry.
  • Amination Reactions : The methoxyethylamino moiety can act as a directing group in C–H activation reactions.
  • Case Study : demonstrates triazole cycloadditions with azide intermediates, applicable for generating chiral hybrids .

(Advanced) How do stereochemical inversions at C3 or C4 impact biological activity?

Methodological Answer:

  • Enantiomer Comparison : Synthesize (3R,4R) and (3S,4R) analogs and compare bioactivity (e.g., enzyme inhibition, receptor binding).
  • Molecular Docking : Model interactions with target proteins (e.g., sulfotransferases) to identify stereosensitive binding pockets .
  • In Vivo Studies : ’s toxicity data for a related compound suggests stereochemistry-dependent metabolic effects .

(Advanced) What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

  • QSAR Models : Use software like Schrödinger’s QikProp to estimate LogP (-1.5 to 0.5 predicted) and membrane permeability.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion.
  • Solubility Testing : Experimental validation via shake-flask method in PBS (pH 7.4) and simulated biological fluids .

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